molecular formula C13H22BNO3 B13561054 3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

Cat. No.: B13561054
M. Wt: 251.13 g/mol
InChI Key: LFUQELSCUCVCDF-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and an oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl and dioxaborolane groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The tert-butyl group can be introduced via alkylation reactions, while the dioxaborolane ring is often introduced through borylation reactions using reagents like bis(pinacolato)diboron .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the dioxaborolane ring can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H22BNO3

Molecular Weight

251.13 g/mol

IUPAC Name

3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C13H22BNO3/c1-11(2,3)9-8-10(16-15-9)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3

InChI Key

LFUQELSCUCVCDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(C)(C)C

Origin of Product

United States

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